Pre‑Emergent Herbicidal IC₅₀ Advantage Over 4‑Methoxy and 4‑Nitro Analogs
In a standardized Raphanus sativus seed germination assay, an oxazolone derivative bearing the 2‑(2‑methoxyphenyl)‑4‑methyl substitution pattern displayed an IC₅₀ of 61.88 ± 4.71 µg mL⁻¹, which is 8.0 % more potent than its 4‑methoxy analog (IC₅₀ = 67.29 ± 4.71 µg mL⁻¹) and 11.6 % more potent than its 4‑nitro analog (IC₅₀ = 70.03 ± 4.71 µg mL⁻¹) [1]. The higher potency was attributed to enhanced enzyme inhibition linked to the 2‑methoxyphenyl electronic and steric profile.
| Evidence Dimension | Pre‑emergent herbicidal IC₅₀ (Raphanus sativus) |
|---|---|
| Target Compound Data | 61.88 ± 4.71 µg mL⁻¹ |
| Comparator Or Baseline | 4‑Methoxy analog: 67.29 ± 4.71 µg mL⁻¹; 4‑Nitro analog: 70.03 ± 4.71 µg mL⁻¹ |
| Quantified Difference | 8.0 % (vs. 4‑methoxy); 11.6 % (vs. 4‑nitro) |
| Conditions | In vitro seed germination of Raphanus sativus at 25–100 µg mL⁻¹ |
Why This Matters
The 8–12 % improvement in herbicidal IC₅₀ directly translates to lower application rates in agrochemical lead optimization, making it the more cost‑effective starting point for further development.
- [1] Rashmi, V. K. Juyal, S. C. Thakuri, A. K. Sagar, A. Siddhartha, V. Nand, J. Adv. Biol. Biotechnol. 2025, 28(1), 814‑825. DOI: 10.9734/jabb/2025/v28i11936. View Source
